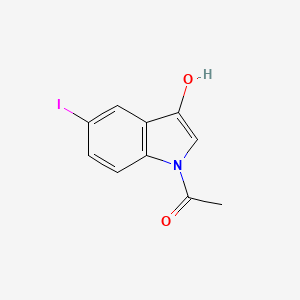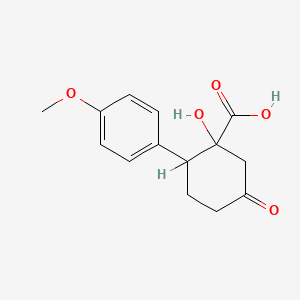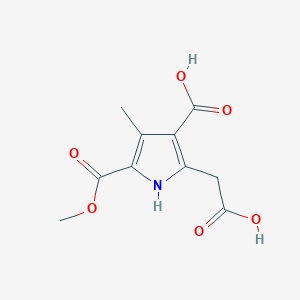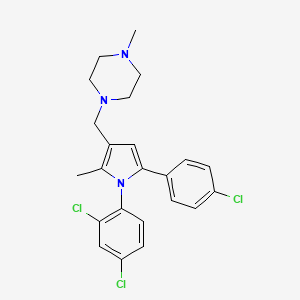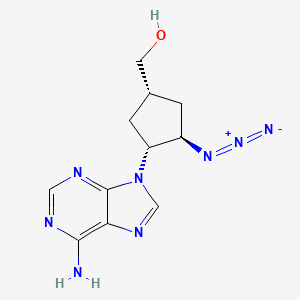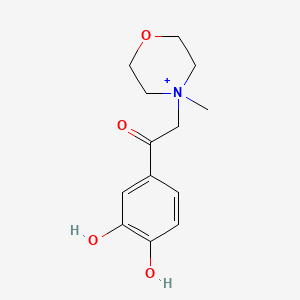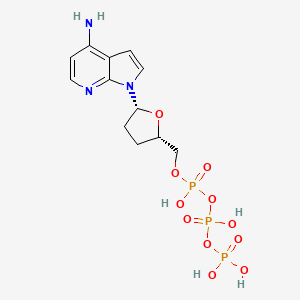
1,7-Dideaza ddATP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Dideaza ddATP is a modified nucleotide analog, specifically a dideoxynucleotide. It is structurally similar to adenosine triphosphate but lacks the 2’ and 3’ hydroxyl groups on the ribose sugar, which prevents the formation of phosphodiester bonds necessary for DNA chain elongation. This compound is primarily used in molecular biology, particularly in DNA sequencing and as a chain-terminating inhibitor of DNA polymerase.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dideaza ddATP typically involves multiple steps, starting from commercially available nucleoside precursors. The general synthetic route includes:
Protection of Functional Groups: Protecting groups are added to the nucleoside to prevent unwanted reactions at specific sites.
Deoxygenation: The 2’ and 3’ hydroxyl groups on the ribose sugar are removed through a series of chemical reactions, often involving reagents like triethylsilane and trifluoroacetic acid.
Phosphorylation: The nucleoside is then phosphorylated to form the triphosphate. This step usually involves the use of phosphorus oxychloride (POCl3) and pyrophosphate.
Deprotection: Finally, the protecting groups are removed to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and stringent quality control measures. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product.
化学反应分析
Types of Reactions
1,7-Dideaza ddATP can undergo various chemical reactions, including:
Oxidation: Although less common, oxidation reactions can occur under specific conditions, altering the nucleotide’s structure.
Reduction: Reduction reactions are rare due to the stability of the nucleotide’s structure.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphate groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Nucleophiles such as ammonia (NH3) or hydroxide ions (OH-) in aqueous solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while substitution reactions can produce various substituted analogs.
科学研究应用
1,7-Dideaza ddATP has several applications in scientific research:
DNA Sequencing: It is used as a chain-terminating nucleotide in Sanger sequencing, allowing for the determination of DNA sequences.
Polymerase Chain Reaction (PCR): It can be used in PCR to study the effects of chain termination on DNA amplification.
Drug Development: Research into antiviral and anticancer therapies often involves studying the effects of nucleotide analogs like this compound on cellular processes.
Biochemical Studies: It is used to investigate the mechanisms of DNA polymerases and other enzymes involved in DNA replication and repair.
作用机制
1,7-Dideaza ddATP exerts its effects by incorporating into a growing DNA strand during replication. Due to the absence of the 2’ and 3’ hydroxyl groups, it prevents the addition of subsequent nucleotides, effectively terminating the DNA chain. This mechanism is particularly useful in DNA sequencing and studying the function of DNA polymerases.
相似化合物的比较
Similar Compounds
2’,3’-Dideoxyadenosine (ddA): Another dideoxynucleotide used in DNA sequencing.
2’,3’-Dideoxycytidine (ddC): Used in antiviral therapies, particularly for HIV.
2’,3’-Dideoxyinosine (ddI): Also used in antiviral treatments.
Uniqueness
1,7-Dideaza ddATP is unique due to its specific structural modifications, which confer distinct properties compared to other dideoxynucleotides. Its ability to terminate DNA chains without the 2’ and 3’ hydroxyl groups makes it particularly valuable in sequencing and biochemical studies.
属性
CAS 编号 |
132062-42-1 |
|---|---|
分子式 |
C12H18N3O11P3 |
分子量 |
473.21 g/mol |
IUPAC 名称 |
[[(2S,5R)-5-(4-aminopyrrolo[2,3-b]pyridin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H18N3O11P3/c13-10-3-5-14-12-9(10)4-6-15(12)11-2-1-8(24-11)7-23-28(19,20)26-29(21,22)25-27(16,17)18/h3-6,8,11H,1-2,7H2,(H2,13,14)(H,19,20)(H,21,22)(H2,16,17,18)/t8-,11+/m0/s1 |
InChI 键 |
VETSIQFAWRIUKL-GZMMTYOYSA-N |
手性 SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC3=C(C=CN=C32)N |
规范 SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC3=C(C=CN=C32)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-4,4-diphenylbutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12790266.png)
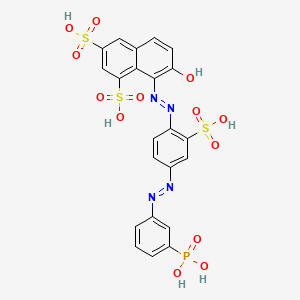
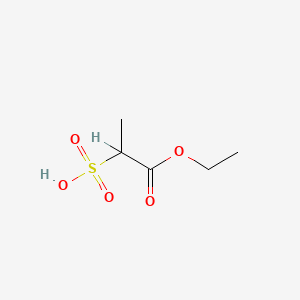
![12-Methyl-12h-benzo[a]phenothiazine](/img/structure/B12790299.png)
![4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12790307.png)
